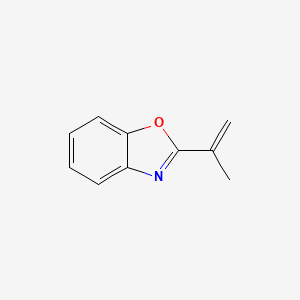

Benzoxazole, 2-(1-methylethenyl)-

Description

General Overview of Benzoxazole (B165842) Heterocycles in Chemical Science

Benzoxazoles are a class of heterocyclic aromatic organic compounds composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netigi-global.com The oxazole ring itself is a five-membered ring containing one nitrogen and one oxygen atom at the 1- and 3-positions, respectively. globalresearchonline.net This unique structural motif imparts a range of favorable properties, including relative stability due to its aromaticity, and reactive sites that allow for various chemical modifications. globalresearchonline.net

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.netresearchgate.net This is attributed to its ability to interact with various biological targets, leading to a broad spectrum of therapeutic activities. researchgate.netresearchgate.net Research has demonstrated that benzoxazole derivatives exhibit a wide array of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antiviral, antifungal, and anticonvulsant properties. globalresearchonline.netnih.govresearchgate.net

Beyond their medicinal applications, benzoxazoles are also valued in materials science. They can serve as fluorescent probes, exhibiting high Stokes shifts, thermal stability, and photophysical stability. globalresearchonline.net These properties make them suitable for applications such as organic light-emitting diodes (OLEDs), dye lasers, and as whitening agents. globalresearchonline.net The synthesis of benzoxazole derivatives is a significant area of focus for synthetic organic chemists, with numerous methods developed for their preparation. researchgate.netbeilstein-journals.orgorganic-chemistry.org Common synthetic routes include the condensation of 2-aminophenols with carboxylic acids or their derivatives under various reaction conditions. beilstein-journals.org

Significance of 2-(1-Methylethenyl)-Benzoxazole (2-Isopropenylbenzoxazole) in Advanced Chemical Synthesis and Materials Science

Among the vast family of benzoxazole derivatives, 2-(1-methylethenyl)-benzoxazole, or 2-isopropenylbenzoxazole, holds particular importance as a versatile monomer in polymer chemistry and a building block in advanced chemical synthesis. The presence of the isopropenyl group (a vinyl group with a methyl substituent) provides a reactive site for polymerization, allowing for the creation of well-defined polymers with unique properties.

Anionic polymerization of 2-isopropenylbenzoxazole has been shown to proceed in a controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net This level of control is crucial for designing materials with specific physical and chemical characteristics. The resulting poly(2-isopropenylbenzoxazole) can be incorporated into block copolymers, which are known to self-assemble into ordered nanostructures. researchgate.net This self-assembly behavior is highly valuable in nanotechnology for applications such as the creation of patterned thin films and nanomaterials with tailored optical or electronic properties.

The benzoxazole moiety within the polymer structure contributes to its thermal stability and can impart desirable optical properties. dtic.mil The rigid, aromatic nature of the benzoxazole ring can enhance the thermal resistance of the resulting polymer, making it suitable for high-performance applications. Furthermore, the inherent fluorescence of some benzoxazole derivatives can be harnessed to create photoluminescent polymers.

In advanced chemical synthesis, the isopropenyl group of 2-(1-methylethenyl)-benzoxazole can undergo a variety of chemical transformations, allowing for the introduction of different functional groups. This makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and agrochemicals. The synthesis of 2-substituted benzoxazoles, including those with vinyl or styryl groups, has been a subject of significant research, with various methods developed to achieve these structures efficiently. organic-chemistry.orgnih.gov

Scope and Research Focus of the Outline

This article will strictly focus on the chemical compound "Benzoxazole, 2-(1-methylethenyl)-". The content will adhere to a structured outline, providing a comprehensive and scientifically accurate discussion of its synthesis, properties, and applications in academic research.

The primary research focus will be on:

The general chemical and physical properties of benzoxazole heterocycles.

The specific significance of 2-(1-methylethenyl)-benzoxazole in the fields of advanced chemical synthesis and materials science. This will include a detailed examination of its role as a monomer in polymerization reactions and as an intermediate in the synthesis of other complex molecules.

The article will present detailed research findings and will include data tables to support the information provided. The content will be presented in a professional and authoritative tone, drawing from a diverse range of scientific sources.

Structure

3D Structure

Properties

CAS No. |

61841-34-7 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-prop-1-en-2-yl-1,3-benzoxazole |

InChI |

InChI=1S/C10H9NO/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3 |

InChI Key |

QHHXFJXXOZLRAB-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=NC2=CC=CC=C2O1 |

Canonical SMILES |

CC(=C)C1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Methylethenyl Benzoxazole and Its Derivatives

Direct Synthesis Routes for 2-(1-Methylethenyl)-Benzoxazole

Direct synthesis involves the simultaneous construction of the benzoxazole (B165842) ring and installation of the 2-substituent.

The traditional and most prevalent method for benzoxazole synthesis is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carbonyl-containing compound. rsc.org This foundational approach can be adapted to synthesize 2-(1-methylethenyl)-benzoxazole by reacting 2-aminophenol with methacrylic acid or its derivatives, such as methacrylolyl chloride.

Numerous protocols have been developed based on this principle, utilizing various reagents and conditions:

Condensation with Carboxylic Acids: The direct reaction of 2-aminophenol with a carboxylic acid requires high temperatures and often a dehydrating agent or a catalyst to facilitate the cyclization.

Reaction with Acyl Chlorides: Using more reactive acyl chlorides allows the reaction to proceed under milder conditions. The initial step is the formation of an N-(2-hydroxyphenyl)amide, which then undergoes intramolecular cyclization. nih.gov

Condensation with Aldehydes: The reaction of 2-aminophenol with aldehydes is a widely used method for preparing 2-substituted benzoxazoles. rsc.orgnih.gov

Reaction with β-Diketones: Cyclization reactions involving 2-aminophenols and β-diketones have also been reported to yield various 2-substituted benzoxazoles. acs.orgorganic-chemistry.org

A general mechanism for these classical syntheses begins with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the reaction partner. This is followed by dehydration to form a Schiff base or an amide intermediate. The final step is an intramolecular cyclization involving the phenolic hydroxyl group, which, after an aromatization step (often via oxidation), yields the final benzoxazole product. rsc.orgnih.gov

An alternative to direct synthesis is the modification of a pre-existing benzoxazole scaffold. To obtain 2-(1-methylethenyl)-benzoxazole, a common strategy would involve the synthesis of 2-acetylbenzoxazole as a key intermediate. This intermediate can then be converted to the desired product through olefination reactions.

Key strategies include:

Wittig Reaction: The reaction of 2-acetylbenzoxazole with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be a primary choice for installing the isopropenyl group.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion, which is often more reactive and can provide better control over the reaction.

Other Olefination Methods: Other methods like the Peterson or Julia olefination could also be conceptually applied, though they are less commonly used for this specific transformation.

This derivatization approach offers flexibility, as it allows for the synthesis of a common intermediate (2-acetylbenzoxazole) which can then be used to generate a library of derivatives with different vinyl groups.

Catalytic Systems in the Synthesis of 2-Substituted Benzoxazoles

Modern synthetic chemistry has introduced a plethora of catalytic systems to improve the efficiency, selectivity, and environmental footprint of benzoxazole synthesis.

Transition metals play a pivotal role in facilitating the synthesis of benzoxazoles through various mechanistic pathways, often under milder conditions and with higher yields than classical methods.

Copper Catalysis: Copper catalysts are widely employed. Methods include the copper-catalyzed intramolecular cyclization of N-(2-halophenyl)benzamides and the cyclization of 2-aminophenols with β-diketones using a combination of a Brønsted acid and copper iodide (CuI). acs.orgorganic-chemistry.orgorganic-chemistry.org Copper(II) oxide nanoparticles have also been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.orgguidechem.com

Iron Catalysis: Iron-catalyzed strategies include the redox condensation of o-hydroxynitrobenzenes with alcohols and the domino C-N/C-O cross-coupling reaction to form the benzoxazole ring. organic-chemistry.orgrsc.orgresearchgate.net

Palladium Catalysis: Palladium catalysts are effective for reactions such as the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by acid-mediated ring closure. organic-chemistry.org

Other Metal Catalysts: Other metals like ruthenium have been used for acceptorless dehydrogenative coupling (ADC) reactions of primary alcohols with 2-aminophenol. ijpbs.com Samarium triflate has been reported as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes. organic-chemistry.orgguidechem.com

Table 1: Examples of Metal-Catalyzed Synthesis of 2-Substituted Benzoxazoles

| Catalyst System | Substrates | Key Features | Reference(s) |

| Brønsted Acid / CuI | 2-Aminophenol, β-Diketone | Tolerates various substituents on the aminophenol. | acs.orgorganic-chemistry.org |

| Copper(II) Ferrite (B1171679) Nanoparticles | N-(2-halophenyl)benzamides | Sustainable, recyclable magnetic nanocatalyst. | organic-chemistry.org |

| Iron Catalyst | o-Hydroxynitrobenzenes, Alcohols | Hydrogen transfer strategy providing good yields. | organic-chemistry.org |

| FeCl₂·4H₂O / S₈ | o-Nitrophenols, Acetophenones | In situ generated catalyst for redox condensation. | rsc.org |

| Palladium Catalyst | Aryl/Vinyl Bromides, 2-Aminophenols | Sequential one-pot aminocarbonylation and cyclization. | organic-chemistry.org |

| Samarium Triflate | o-Aminophenols, Aldehydes | Reusable acid catalyst, mild conditions in aqueous medium. | organic-chemistry.org |

In a move away from potentially toxic and expensive metals, organocatalysis has emerged as a powerful alternative for benzoxazole synthesis.

Iodine-Based Catalysis: An organocatalytic protocol using 1-iodo-4-nitrobenzene (B147127) as a catalyst and Oxone as a terminal oxidant enables the synthesis of 2-substituted benzoxazoles from anilides via oxidative C-H functionalization and C-O bond formation. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have been shown to catalyze the intramolecular cyclization of aldimines, which are generated in situ from 2-aminophenols and aromatic aldehydes. organic-chemistry.org

Acid/Base Organocatalysis: Simple organic molecules like sulfur in combination with DABCO can promote the reductive coupling and annulation of o-nitrophenols with benzaldehydes. organic-chemistry.org The synthesis of benzoxazole-triazole derivatives has been achieved through an enolate-mediated organocatalytic azide-ketone cycloaddition. nih.govrsc.org

While organocatalysis is well-documented, specific examples of biocatalytic approaches using enzymes for the synthesis of 2-(1-methylethenyl)-benzoxazole are not prominent in the literature. This remains an area with potential for future development.

Table 2: Examples of Organocatalytic Synthesis of 2-Substituted Benzoxazoles

| Catalyst System | Substrates | Reaction Type | Key Features | Reference(s) |

| 1-Iodo-4-nitrobenzene / Oxone | Anilides | Oxidative C-H functionalization / C-O formation | Metal-free, room temperature reaction. | nih.gov |

| N-Heterocyclic Carbene (NHC) | 2-Aminophenols, Aromatic Aldehydes | Intramolecular cyclization of aldimines | Mild conditions, good yields. | organic-chemistry.org |

| Sulfur / DABCO | o-Nitrophenols, Benzaldehydes | Reductive coupling/annulation | Simple, green approach. | organic-chemistry.org |

| Amine catalyst (e.g., TMG) | Benzoxazole-ketones, Azides | Azide-ketone [3+2] cycloaddition | Metal-free "click" reaction for triazole derivatives. | nih.govrsc.org |

Green Chemistry Principles in Benzoxazole Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to benzoxazoles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

Aqueous Media: Several methods have been developed that utilize water as a benign solvent. For instance, the synthesis of benzoxazole-2-thiols can be efficiently carried out in water. rsc.orgorgchemres.org

Solvent-Free Conditions: Many modern protocols operate without a solvent, often aided by microwave or ultrasound irradiation. nih.govbohrium.com A Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for solvent-free synthesis. rsc.orgnih.govacs.org

Recyclable Catalysts: The use of heterogeneous or supported catalysts is a cornerstone of green synthesis. Examples include samarium triflate, copper(II) ferrite nanoparticles, and ionic liquids supported on magnetic nanoparticles (LAIL@MNP), all of which can be recovered and reused for multiple reaction cycles. rsc.orgnih.govorganic-chemistry.orgbohrium.com

Atom Economy: Reactions like the acceptorless dehydrogenative coupling catalyzed by ruthenium maximize atom economy by producing only hydrogen gas as a byproduct. ijpbs.com

Table 3: Green Synthetic Approaches to Benzoxazoles

| Method | Catalyst/Conditions | Key Green Principle(s) | Reference(s) |

| Sonication | Imidazolium chlorozincate ionic liquid on Fe₃O₄ nanoparticles | Solvent-free, reusable catalyst, energy efficiency. | nih.govbohrium.com |

| Aqueous Synthesis | Samarium triflate | Use of water as a green solvent, reusable catalyst. | organic-chemistry.org |

| Solvent-Free Reaction | Brønsted acidic ionic liquid gel | Solvent-free, recyclable catalyst, simple work-up. | rsc.orgnih.govacs.org |

| Aqueous Synthesis | Tetramethylthiuram disulfide (TMTD) | Metal-free, use of water as solvent. | rsc.org |

| Metal-Free / Aqueous | - | Avoidance of metal catalysts, use of green solvents. | orgchemres.org |

Flow Chemistry Applications in Benzoxazole Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages in safety, scalability, and product consistency over traditional batch processing. An efficient and scalable synthesis of highly functionalized benzoxazoles has been reported using a continuous flow reactor.

This process involves the transformation of 3-halo-N-acyl anilines into the corresponding benzoxazoles via a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization sequence. The unstable lithiated benzoxazole intermediate is then quenched in-line with an electrophile to yield the final substituted product in high yield and quality. The use of a continuous flow system allows for precise temperature control and minimizes the residence time of unstable intermediates, thereby reducing the formation of byproducts that can plague large-scale batch reactions. This robust process has been successfully scaled up, demonstrating its reliability for producing significant quantities of benzoxazole intermediates.

Polymerization Chemistry of 2 1 Methylethenyl Benzoxazole

Overview of 2-Isopropenylbenzoxazole as a Monomer

2-Isopropenylbenzoxazole is a bifunctional monomer where polymerization can occur either at the isopropenyl double bond or through the 2-oxazoline unit, depending on the reaction conditions. mdpi.com This dual reactivity allows for the creation of polymers with different architectures. Vinyl polymerization leads to a polymer with a carbon-based backbone and pendant benzoxazole (B165842) rings, while ring-opening polymerization would involve the oxazoline (B21484) portion of the molecule. mdpi.comrsc.org The resulting poly(2-isopropenyl-2-oxazoline) (PIPOx) is noted for its biocompatibility and water-solubility, making it a candidate for various innovative materials, particularly through post-polymerization modification. rsc.org

Controlled Polymerization Techniques

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. electronicsandbooks.com For 2-isopropenylbenzoxazole, this method has been successfully employed to produce polymers with controlled structures. electronicsandbooks.comresearchgate.net

The anionic polymerization of 2-isopropenylbenzoxazole has been carried out in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. electronicsandbooks.comresearchgate.net Various initiator systems have been explored. While initiators like n-butyllithium (n-BuLi) have been used, they can sometimes lead to side reactions due to nucleophilic attack on the oxazoline ring. researchgate.net More successful and controlled polymerizations have been achieved with initiators such as (diphenylmethyl)potassium (DPM-K) and (1,1-diphenyl-3-methylpentyl)lithium. electronicsandbooks.comresearchgate.net

In a notable study, the combination of diphenylmethylpotassium with diethylzinc (B1219324) (DPM-K/Et2Zn) in THF at 0°C was used to synthesize well-defined poly(2-isopropenyl-2-oxazoline) (PIPOx). researchgate.net This system allowed for quantitative yields and the production of polymers with a range of molecular weights. researchgate.net The reaction temperature is a critical parameter; for instance, increasing the temperature from -78°C to 0°C has been shown to improve the yield of the polymerization. researchgate.net

| Initiator System | Solvent | Temperature (°C) | Observations |

| (Diphenylmethyl)potassium | THF | -78 | Quantitative polymerization within 1 hour. electronicsandbooks.com |

| (1,1-Diphenyl-3-methylpentyl)lithium | THF | -78 | Quantitative polymerization within 1 hour. electronicsandbooks.com |

| n-Butyllithium | THF | -78 | Lower yield (57.8%) and side reactions. researchgate.net |

| Diphenylmethylpotassium/Diethylzinc | THF | 0 | Quantitative yields, well-defined polymers. researchgate.net |

| sec-Butyllithium/Diphenylethylene/LiCl | THF | -78 | Moderate yield (40.0%). researchgate.net |

A key feature of living anionic polymerization is the ability to control the molecular weight of the resulting polymer by adjusting the molar ratio of the monomer to the initiator. electronicsandbooks.com For the anionic polymerization of 2-isopropenylbenzoxazole, studies have demonstrated that the resulting polymers possess predicted molecular weights and narrow molecular weight distributions, with polydispersity indices (Mw/Mn) typically below 1.1. electronicsandbooks.comresearchgate.net

The stability of the propagating carbanion in the polymerization of 2-isopropenylbenzoxazole contributes to this control, as evidenced by quantitative initiation efficiency in post-polymerization experiments. electronicsandbooks.com This "living" nature allows for the synthesis of well-defined homopolymers and also block copolymers, such as poly(2-isopropenylbenzoxazole-b-tert-butyl methacrylate) and poly(2-isopropenylbenzoxazole-b-styrene-b-2-isopropenylbenzoxazole). electronicsandbooks.com Research has successfully produced PIPOx with controlled molecular weights ranging from 6,800 to over 100,000 g/mol and low polydispersity indices (PDI ≤ 1.17). researchgate.net

| Initiator | [Monomer]/[Initiator] | Calculated Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| (Diphenylmethyl)potassium | - | - | 9,800 | 1.40 | researchgate.net |

| DPM-K/Et2Zn | - | 7,800 | 22,300 | 1.52 | researchgate.net |

| sec-BuLi/DPE/LiCl | - | 7,700 | 6,800 | 1.13 | researchgate.net |

| (Diphenylmethyl)potassium | - | - | Predicted | < 1.1 | electronicsandbooks.com |

| (1,1-Diphenyl-3-methylpentyl)lithium | - | - | Predicted | < 1.1 | electronicsandbooks.com |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of living radical polymerization that can be applied to a wide range of monomers. sigmaaldrich.comsigmaaldrich.com This technique has been successfully used for the polymerization of 2-isopropenyl-2-oxazoline (B30960), offering another route to well-defined polymers. mdpi.comresearchgate.net

The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization, allowing for the synthesis of polymers with low polydispersity and controlled molecular weights. sigmaaldrich.com The choice of RAFT agent is crucial and depends on the reactivity of the monomer. sigmaaldrich.com For monomers like styrenes, which have some structural similarity to 2-isopropenylbenzoxazole, trithiocarbonates and dithioesters are often effective. sigmaaldrich.compublish.csiro.au The general mechanism involves initiation, reversible chain transfer, and termination steps, with the reversible addition-fragmentation equilibrium being the key to controlling the polymerization. nih.gov

While the focus is on 2-(1-methylethenyl)-benzoxazole, understanding the Cationic Ring-Opening Polymerization (CROP) of its oxazoline analogs provides valuable context. Poly(2-oxazoline)s are synthesized via CROP of 2-substituted-2-oxazoline monomers. beilstein-journals.orgnih.gov This process is typically initiated by electrophilic species such as alkyl tosylates, triflates, or halides. beilstein-journals.orgresearchgate.net

The CROP of 2-oxazolines is a living polymerization process, which allows for the control of molecular weight and the synthesis of well-defined polymer architectures like block and graft copolymers. nih.govresearchgate.net The properties of the resulting poly(2-oxazoline)s can be tailored by varying the substituent on the oxazoline ring. researchgate.net Common solvents for CROP include acetonitrile (B52724), though greener alternatives are being explored. beilstein-journals.orgrsc.org The polymerization can be terminated by the addition of a nucleophile. researchgate.net This technique is widely used for producing a variety of functional polymers with applications in the biomedical field. researchgate.netresearchgate.net

Free-Radical Polymerization Methodologies

The vinyl polymerization of 2-(1-Methylethenyl)-benzoxazole, also known as 2-isopropenyl-2-oxazoline (IPOx), can be achieved through free-radical polymerization. Traditionally, this method has been employed using initiators like azobisisobutyronitrile (AIBN). mdpi.com However, this approach often results in polymers with broad molecular weight distributions and limited control over the final polymer architecture. mdpi.com

More advanced and controlled free-radical polymerization techniques have also been explored to synthesize well-defined poly(2-isopropenyl-2-oxazoline) (PIPOx). These methods offer greater control over polymer characteristics. Controlled/living polymerization methods such as atom transfer radical polymerization (ATRP) and reversible addition–fragmentation chain-transfer (RAFT) polymerization have been successfully applied to the polymerization of IPOx. mdpi.com These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices. mdpi.com

Photoinitiated free-radical polymerization has also been investigated, utilizing photosensitizers in conjunction with a co-initiator. colab.ws For instance, systems containing a photosensitizer like benzophenone (B1666685) and a benzoxazine (B1645224) derivative can initiate the polymerization of methacrylate (B99206) monomers upon irradiation. colab.ws This method relies on the generation of aminoalkyl radicals that initiate the polymerization process. colab.ws

Homopolymerization and Copolymerization Strategies

Synthesis of Poly(2-(1-Methylethenyl)-Benzoxazole) (PIPOx) Homopolymers

The synthesis of poly(2-(1-methylethenyl)-benzoxazole) (PIPOx) homopolymers has been accomplished through various polymerization techniques, with a significant focus on achieving well-defined polymers with controlled molecular weights and low polydispersity. mdpi.com

Living anionic polymerization has proven to be a highly effective method for producing well-defined PIPOx. researchgate.net For example, using diphenylmethylpotassium (DPM-K) as an initiator in tetrahydrofuran (THF) at 0 °C has yielded PIPOx with controlled molecular weights and low polydispersity indices (PDI ≤ 1.17). researchgate.net This method has successfully produced high molecular weight PIPOx, exceeding 100,000 g/mol . researchgate.net Another approach to living anionic polymerization involves the use of commercially available n-butyllithium as an initiator, which also results in PIPOx with a narrow molecular weight distribution. rsc.org

The following table summarizes the results of the anionic polymerization of IPOx using DPM-K in THF at 0°C for 12 hours.

| [IPOx]₀/[DPM-K]₀ | Mn,calcd ( g/mol ) | Mn,SEC ( g/mol ) | PDI (Mw/Mn) |

| 50 | 7,950 | 6,800 | 1.15 |

| 100 | 15,900 | 15,000 | 1.10 |

| 200 | 31,800 | 28,000 | 1.12 |

| 400 | 63,600 | 55,000 | 1.13 |

| 600 | 95,400 | 83,000 | 1.15 |

| 800 | 127,200 | 108,000 | 1.17 |

Table 1: Anionic Polymerization of IPOx initiated by DPM-K in THF at 0°C for 12 h. Data sourced from Macromolecules 2016, 49, 21, 8253-8261. researchgate.net

Free-radical polymerization, initiated by compounds like AIBN, has also been used to synthesize PIPOx, although it typically yields polymers with broader molecular weight distributions and less control over the molar mass. mdpi.com

Block Copolymer Architectures and Synthesis

The synthesis of block copolymers containing PIPOx segments has been explored to create materials with tailored properties. Living anionic polymerization is a key technique for preparing well-defined block copolymers. The living nature of PIPOx chains allows for the sequential addition of other monomers to form block copolymers. researchgate.net

For instance, living PIPOx has been used to initiate the polymerization of monomers like styrene (B11656) (St), 2-vinylpyridine (B74390) (2VP), and methyl methacrylate (MMA) to create block copolymers. researchgate.net The reactivity of the living PIPOx chain end has been found to be lower than that of living polystyrene, poly(2-vinylpyridine), and poly(methyl methacrylate). researchgate.net An example is the synthesis of a PIPOx-b-PS-b-PIPOx triblock copolymer. researchgate.net

Atom transfer radical polymerization (ATRP) is another powerful method for synthesizing block copolymers. cmu.edu A well-defined macroinitiator can be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer with a narrow molecular weight distribution. cmu.edu This technique has been successfully applied to create amphiphilic block copolymers. cmu.edu

The following table details the synthesis of diblock copolymers via the crossover from living P2VP to IPOx using DPM-K as an initiator.

| Sample | Mn,P2VP ( g/mol ) | PDI,P2VP | Mn,total ( g/mol ) | PDI,total | Composition (mol %) P2VP:PIPOx |

| P2VP-b-PIPOx-1 | 10,500 | 1.05 | 26,400 | 1.10 | 40:60 |

| P2VP-b-PIPOx-2 | 10,500 | 1.05 | 42,400 | 1.12 | 25:75 |

Table 2: Synthesis of P2VP-b-PIPOx diblock copolymers by living anionic polymerization initiated with DPM-K. Data sourced from Macromolecules 2016, 49, 21, 8253-8261. researchgate.net

Graft Copolymer Synthesis and Functionalization

Graft copolymers incorporating PIPOx can be synthesized through various strategies, with the "grafting-through" method being a notable example. warwick.ac.uk This approach involves the polymerization of a macromonomer, which is a polymer chain with a polymerizable end group. warwick.ac.uk In the context of PIPOx, a methacrylate-functionalized PIPOx macromonomer can be copolymerized with other monomers to create a graft copolymer architecture. researchgate.net

The synthesis of such graft copolymers often utilizes controlled radical polymerization techniques, like reversible addition-fragmentation chain-transfer (RAFT) polymerization, to ensure well-defined structures. warwick.ac.ukresearchgate.net For example, amphiphilic graft copolymers have been created by copolymerizing a hydrophilic poly(2-ethyl-2-oxazoline) macromonomer with a hydrophobic monomer like methyl methacrylate. nih.gov

The pendant oxazoline rings on the PIPOx backbone provide reactive sites for post-polymerization functionalization. rsc.org This allows for the modification of the graft copolymers to introduce specific functionalities or to alter their properties. rsc.org For instance, the oxazoline rings can undergo ring-opening reactions with various nucleophiles, enabling the attachment of different side chains or functional groups. This versatility makes PIPOx-based graft copolymers promising for a range of applications.

Structure Activity Relationship Studies and Molecular Interactions

In Silico Investigations of Molecular Targets

Computational methods are instrumental in predicting the molecular targets of "Benzoxazole, 2-(1-methylethenyl)-" and its derivatives, guiding further experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.compnrjournal.com This method is widely employed to understand the interactions between small molecules like "Benzoxazole, 2-(1-methylethenyl)-" and biological macromolecules such as proteins and enzymes. pnrjournal.com

Docking studies have been performed on various benzoxazole (B165842) derivatives to predict their binding affinities and modes of interaction with different biological targets. For instance, in the context of anticancer research, docking simulations have been used to investigate the binding of benzoxazole derivatives to enzymes like thymidylate synthase and vascular endothelial growth factor receptor-2 (VEGFR-2). ijpsdronline.comnih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the benzoxazole core and amino acid residues within the active site of the target protein. nih.gov The binding energy, calculated during docking, provides an estimate of the binding affinity, with lower binding energies generally indicating a more stable complex. pnrjournal.compnrjournal.com

For example, a study on novel benzoxazole derivatives as potential anti-tubercular agents utilized docking to predict their interaction with mycobacterial proteins, showing binding energies ranging from -6.9 to -10.4 kcal/mol. pnrjournal.compnrjournal.com Another study on benzoxazole-benzamide conjugates designed as VEGFR-2 inhibitors used docking to confirm that the benzoxazole ring could occupy the hinge region of the ATP binding site, a critical area for inhibitor activity. nih.gov

Table 1: Examples of Docking Studies on Benzoxazole Derivatives

| Target Protein | Investigated Activity | Key Findings |

| Thymidylate Synthase | Anticancer ijpsdronline.com | Benzoxazole derivatives show considerable interactions, indicating affinity for the enzyme. ijpsdronline.com |

| VEGFR-2 | Anticancer nih.govresearchgate.netnih.govresearchgate.net | Benzoxazole ring occupies the hinge region of the ATP binding site. nih.govresearchgate.net |

| Mtb KasA protein | Antitubercular nih.gov | Docking scores of synthesized compounds ranged from -5.149 to -7.541 kcal/mol. nih.gov |

| Cyclooxygenase (COX-2) | Anti-inflammatory nih.gov | Benzoxazole derivatives show significant binding potential in the COX-2 protein pocket. nih.gov |

| JMJD3 | Epigenetic Regulation nih.gov | The benzoxazole portion makes π–π interactions with the side chain of H1390 and is H-bonded to Y1379. nih.gov |

This table is for illustrative purposes and shows data for benzoxazole derivatives, not specifically "Benzoxazole, 2-(1-methylethenyl)-".

Both ligand-based and structure-based design principles are crucial in the development of novel benzoxazole derivatives with enhanced biological activities. nih.gov

Ligand-based design focuses on the knowledge of other molecules that bind to the biological target of interest. This approach is often used when the 3D structure of the target is not known. For "Benzoxazole, 2-(1-methylethenyl)-", this would involve comparing its structure to other known active compounds to identify common pharmacophoric features.

Structure-based drug design (SBDD) , on the other hand, relies on the 3D structure of the biological target obtained through methods like X-ray crystallography or NMR spectroscopy. nih.gov This allows for the design of molecules that specifically fit into the target's binding site. For instance, the design of novel benzoxazole derivatives as VEGFR-2 inhibitors was based on the pharmacophoric features of known inhibitors like sorafenib. nih.gov This involved designing molecules where the benzoxazole ring could interact with the hinge region of the ATP binding site of VEGFR-2. nih.gov Similarly, the development of benzoxazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) involved using molecular modeling to understand the structure-activity relationships. nih.gov

In Vitro Mechanistic Elucidation of Biological Effects (Non-Clinical Context)

In vitro studies are essential for confirming the predictions made by in silico methods and for elucidating the mechanisms by which "Benzoxazole, 2-(1-methylethenyl)-" and its analogs exert their biological effects. mdpi.com

Enzyme inhibition assays are a cornerstone of in vitro studies for compounds like "Benzoxazole, 2-(1-methylethenyl)-". These assays measure the ability of a compound to reduce the activity of a specific enzyme. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Numerous studies have evaluated the enzyme inhibitory potential of various benzoxazole derivatives against a range of enzymes. For example, some derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Others have shown inhibitory activity against protein kinases, such as VEGFR-2, which play a crucial role in cancer progression. nih.govresearchgate.net Additionally, benzoxazole derivatives have been investigated as inhibitors of JMJD3, a histone demethylase involved in epigenetic regulation. nih.gov

Table 2: Examples of Enzyme Inhibition by Benzoxazole Derivatives

| Enzyme Target | Biological Context | Example Finding |

| Cyclooxygenase-2 (COX-2) | Inflammation nih.gov | Five synthesized benzoxazole derivatives exhibited potent anti-inflammatory activity and significant binding potential in the COX-2 protein pocket. nih.gov |

| VEGFR-2 | Cancer nih.govresearchgate.net | A benzoxazole derivative showed promising VEGFR-2 inhibitory activity with an IC₅₀ of 97.38 nM. researchgate.net |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes nih.gov | A benzoxazole compound containing oxamic acid showed a biochemical potency (Ki) of 6.7 μM. nih.gov |

| JMJD3 | Epigenetic Regulation/Cancer nih.gov | A benzoxazole derivative presented an IC₅₀ of 1.22 ± 0.22 μM. nih.gov |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease mdpi.com | Synthesized imidazothiadiazole–chalcone hybrids with a benzoxazole-like core showed Ki values ranging from 3.86 ± 0.20 to 11.35 ± 1.02 nM. mdpi.com |

This table is for illustrative purposes and shows data for benzoxazole derivatives, not specifically "Benzoxazole, 2-(1-methylethenyl)-".

Receptor binding assays are used to determine the affinity of a compound for a particular receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor and measure the ability of the test compound to displace the radioligand.

Studies on benzoxazole derivatives have demonstrated their potential to interact with various receptors. For instance, a series of benzoxazole derivatives were synthesized and evaluated as melatoninergic ligands, with some compounds identified as melatonin (B1676174) receptor agonists. nih.gov Another study presented a new class of 2-substituted benzoxazole carboxamides as potent antagonists of the 5-HT3 receptor, which is implicated in conditions like irritable bowel syndrome. nih.gov

Cell-based assays provide a more complex biological system to study the effects of a compound. These assays can be used to investigate how a compound modulates specific molecular pathways within a cell, such as those involved in cell proliferation, apoptosis (programmed cell death), and inflammation.

For example, studies on benzoxazole derivatives as potential anticancer agents have used cell-based assays to evaluate their ability to inhibit the growth of cancer cell lines. mdpi.com Flow cytometry analysis has been employed to determine if these compounds induce cell cycle arrest or apoptosis. nih.govresearchgate.net In one study, a benzoxazole derivative was found to arrest the cell cycle at the Pre-G1 phase and induce apoptosis in HepG2 cancer cells. nih.gov Another study showed that a different benzoxazole derivative induced cell cycle arrest in the S-phase on A375 melanoma cells. nih.gov

Structural Modifications and Impact on Activity Profiles

Detailed studies on how structural modifications to Benzoxazole, 2-(1-methylethenyl)- impact its activity profiles are not readily found in the public domain. While general principles of benzoxazole chemistry suggest that alterations would indeed affect its biological and chemical properties, specific examples and quantitative data for this particular compound are missing.

Substituent Effects on Benzoxazole Core Reactivity

The reactivity of the benzoxazole core is known to be influenced by the electronic nature of its substituents. Activating groups generally enhance electrophilic substitution reactions, while deactivating groups have the opposite effect. However, no specific studies detailing how various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzoxazole ring of 2-(1-methylethenyl)benzoxazole specifically alter its reactivity have been identified. Without such studies, a data-driven analysis of these effects is not possible.

Advanced Material Science Applications

Polymeric Materials with Tailored Properties

The polymerization of 2-(1-methylethenyl)benzoxazole yields poly(2-isopropenylbenzoxazole) [P(2-IBO)], a polymer with a unique combination of thermal stability and dielectric properties. This has led to its exploration in demanding applications where performance under extreme conditions is critical.

Dielectric Polymers and High-Temperature Energy Storage

Polymers containing benzoxazole (B165842) moieties are recognized for their excellent thermal stability, low dielectric constant, and good mechanical properties, making them suitable for applications in microelectronics as interlayer dielectrics. titech.ac.jpoak.go.kr Polyimides (PIs) with benzoxazole units, for instance, have been investigated for their potential in ultra-large-scale integrated (ULSI) circuits due to their high-temperature resistance. titech.ac.jp The introduction of porosity, creating aerogels, can further reduce the dielectric constant to values approaching that of air, which is highly desirable for minimizing signal delay and power dissipation in advanced semiconductor devices. titech.ac.jp

The modification of polymer nanocomposites with a poly(2-isopropenylbenzoxazole) shell has been shown to significantly enhance the breakdown strength and energy density of the material. researchgate.net For instance, modifying CaCu3Ti4O12 (CCTO)/polybenzoxazole (PBO) nanocomposites with a P(2-IBO) shell resulted in a maximum discharge energy density of 3 J cm⁻³, a 500% increase compared to pure PBO. researchgate.net Notably, the dielectric properties of these nanocomposites remain stable across a wide temperature range (25 to 200 °C), highlighting their potential for high-temperature energy storage applications. researchgate.net

Fluorinated polybenzoxazoles also exhibit low dielectric constants, ranging from 2.52 to 2.68 at 1 MHz, along with high transparency and thermal stability. researchgate.net These properties make them promising candidates for modern integrated circuit development. researchgate.net

Table 1: Dielectric Properties of Benzoxazole-Containing Polymers

| Material | Dielectric Constant (k) | Frequency | Dielectric Loss (tan δ) | Reference |

| Polyimide (PI) Aerogel | ~1.15 | 2.75 GHz | - | titech.ac.jp |

| Fluorinated Polybenzoxazoles | 2.52 - 2.68 | 1 MHz | - | researchgate.net |

| Fluorinated Polybenzoxazole | 2.19 - 2.42 | 1 Hz - 1 MHz | - | researchgate.net |

| mCCTO@CFGO/PBO Nanocomposite (10 wt%) | 86.9 | 1 kHz (at 200 °C) | 0.063 | researchgate.net |

Polymers for Organic Electronic and Photonic Devices

The benzoxazole heterocycle is a valuable component in the design of materials for organic electronics and photonics due to its electronic properties and thermal stability. researchgate.net

Benzobisoxazole-based compounds have demonstrated ambipolar transport properties, with both electron and hole mobilities in the range of 10⁻⁶ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org This characteristic is crucial for the efficient operation of organic light-emitting diodes (OLEDs). When used as electron-transport materials in deep-red phosphorescent OLEDs, these compounds have enabled the achievement of a maximum external quantum efficiency of up to 19.3%. rsc.org The steric effects within the molecular structure can be tuned to reduce intermolecular π–π stacking, which is a strategy to improve material performance. rsc.org

Derivatives of 2,1,3-benzoxadiazole have been synthesized and characterized as fluorophores. nih.gov These compounds can exhibit strong, solvent-dependent fluorescence, with some derivatives showing emission in the bluish-green region of the visible spectrum. nih.gov The incorporation of solubilizing side chains into the benzoxazole or benzothiadiazole core can lead to luminescent polymers with red-shifted absorption and emission, as well as improved solubility and reduced aggregation. mit.edu This is particularly beneficial for the development of materials for fluorescent sensors and organic light-emitting diodes.

Nanocomposites and Hybrid Materials

The integration of benzoxazole-based polymers with inorganic nanofillers opens up new avenues for creating advanced materials with synergistic properties.

Integration with Inorganic Nanofillers (e.g., Graphene, Metal Oxides)

Polybenzoxazole (PBO) composites incorporating graphene oxide (GO) have been fabricated, demonstrating a significant increase in electrical conductivity. oak.go.krscispace.com The in-situ polymerization of PBO in the presence of GO allows for the creation of reduced graphene oxide (r-GO)/PBO composite films. oak.go.krscispace.com The addition of GO can increase the electrical conductivity by more than sixteen orders of magnitude compared to pure PBO films, which is attributed to the formation of electrical percolation networks of r-GO during thermal treatment. oak.go.kr

Self-Assembled Polymer Nanostructures (Micelles, Vesicles)

The self-assembly of amphiphilic block copolymers in selective solvents is a powerful bottom-up approach to creating well-defined nanostructures such as micelles and vesicles. These structures are of significant interest for a variety of applications, including drug delivery, nanoreactors, and diagnostics. An amphiphilic block copolymer consists of at least two covalently linked polymer chains with different polarities: a hydrophilic (water-loving) block and a hydrophobic (water-fearing) block.

While direct experimental studies on the self-assembly of block copolymers containing a poly(2-(1-methylethenyl)benzoxazole) block are not extensively documented in publicly available research, the chemical nature of this polymer allows for informed predictions of its behavior. The benzoxazole moiety, being a fused aromatic heterocyclic system, would render the resulting polymer, poly(2-(1-methylethenyl)benzoxazole), significantly hydrophobic. This hydrophobicity is a key requirement for one of the blocks in an amphiphilic copolymer.

To induce self-assembly, this hydrophobic poly(2-(1-methylethenyl)benzoxazole) block would need to be copolymerized with a hydrophilic polymer block. Common examples of hydrophilic blocks include poly(ethylene glycol) (PEG), poly(acrylic acid) (PAA), or hydrophilic poly(2-oxazoline)s. The synthesis of such block copolymers would likely be achieved through controlled/living polymerization techniques. Research on the closely related monomer, 2-isopropenyl-2-oxazoline (B30960), has demonstrated that it can undergo living anionic and other controlled polymerization methods. mdpi.com This suggests that similar control could potentially be exerted over the polymerization of 2-(1-methylethenyl)benzoxazole, enabling the synthesis of well-defined block copolymers.

When a block copolymer of, for example, poly(ethylene glycol)-b-poly(2-(1-methylethenyl)benzoxazole) is dispersed in a solvent that is selective for the hydrophilic block (e.g., water), the hydrophobic poly(2-(1-methylethenyl)benzoxazole) chains will aggregate to minimize their contact with the unfavorable solvent. This aggregation leads to the formation of a core-shell structure.

Micelles: These are typically spherical nanostructures where the hydrophobic blocks form a solid core, and the hydrophilic blocks form a solvated corona that stabilizes the structure in the aqueous environment. The hydrophobic core can serve as a reservoir for poorly water-soluble molecules.

Vesicles (or Polymersomes): These are hollow spheres with an aqueous interior, enclosed by a bilayer membrane formed by the amphiphilic block copolymers. They can encapsulate both hydrophilic substances in their aqueous core and hydrophobic molecules within their membrane.

The table below outlines the hypothetical components and resulting nanostructures of an amphiphilic block copolymer based on poly(2-(1-methylethenyl)benzoxazole).

| Hydrophobic Block | Hydrophilic Block (Example) | Solvent | Resulting Nanostructure | Potential Application |

| Poly(2-(1-methylethenyl)benzoxazole) | Poly(ethylene glycol) | Water | Micelles or Vesicles | Drug Delivery, Nanoreactors |

| Poly(2-(1-methylethenyl)benzoxazole) | Poly(acrylic acid) | Water (at neutral pH) | Micelles or Vesicles | pH-Responsive Systems |

| Poly(2-(1-methylethenyl)benzoxazole) | Poly(N-isopropylacrylamide) | Water | Thermo-responsive Micelles | Smart Materials, Controlled Release |

Applications as Templates for Nanoparticle Synthesis

The well-defined domains within self-assembled polymer nanostructures can serve as templates for the synthesis of nanoparticles with controlled size, shape, and spatial arrangement. The polymer scaffold directs the nucleation and growth of the inorganic or metallic nanoparticles, offering a level of control that is difficult to achieve through conventional synthesis methods.

Polymers containing benzoxazole moieties are of interest in this area due to the potential for the nitrogen and oxygen atoms in the benzoxazole ring to coordinate with metal ions. This coordination could serve to sequester metal precursors within a specific domain of the self-assembled nanostructure, such as the core or the corona of a micelle.

For instance, if a block copolymer containing poly(2-(1-methylethenyl)benzoxazole) forms micelles in an aqueous solution, the benzoxazole-rich core could be loaded with metal precursor salts. Subsequent chemical reduction or decomposition of the precursor would lead to the formation of nanoparticles confined within the micellar cores. The size of the resulting nanoparticles would be dictated by the size of the micellar core, which can be controlled by the molecular weight of the polymer blocks.

Alternatively, the benzoxazole units could be located in the corona of the micelles. In this scenario, the corona would act as a nanoreactor for the synthesis of nanoparticles, leading to the formation of decorated micelles. The specific interactions between the benzoxazole heterocycle and the nanoparticle precursors can play a crucial role in controlling the nanoparticle's crystal structure and surface properties.

The table below details a hypothetical process for using poly(2-(1-methylethenyl)benzoxazole)-containing block copolymer micelles as templates for nanoparticle synthesis.

| Micellar Domain for Templating | Metal Precursor (Example) | Synthesis Step | Resulting Nanomaterial |

| Hydrophobic Core | Gold(III) chloride (HAuCl₄) | Reduction with NaBH₄ | Gold nanoparticles within polymer micelles |

| Hydrophilic Corona | Cadmium chloride (CdCl₂) + Sodium sulfide (B99878) (Na₂S) | Precipitation | Cadmium sulfide nanoparticles on micelle surface |

While the direct application of poly(2-(1-methylethenyl)benzoxazole) for these purposes is a prospective area of research, the fundamental principles of polymer self-assembly and templated synthesis provide a strong foundation for its potential in advanced material science. Future research into the controlled polymerization of this monomer and the solution behavior of its block copolymers will be critical in realizing these applications.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory offers a sophisticated model to describe the arrangement and energy of electrons in molecules like 2-(1-methylethenyl)benzoxazole. The fusion of the benzene (B151609) and oxazole (B20620) rings creates a delocalized π-electron system, which is further extended by the isopropenyl group at the 2-position.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the electronic properties. These calculations typically reveal the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic absorption properties.

For benzoxazole (B165842) derivatives, the HOMO is generally distributed over the benzoxazole ring system, while the LUMO's location can be influenced by the nature of the substituent at the 2-position. In the case of 2-(1-methylethenyl)benzoxazole, the isopropenyl group, being a π-conjugated system, is expected to participate in the delocalization of both HOMO and LUMO, thereby affecting the energy gap. A smaller HOMO-LUMO gap typically corresponds to a higher reactivity and a red-shift in the electronic absorption spectrum.

Table 1: Representative Theoretical Descriptors for Benzoxazole Derivatives

| Descriptor | Description | Typical Impact on Properties |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Electron Affinity | Energy released when an electron is added to a neutral atom. | Relates to the ability to accept an electron. |

| Ionization Potential | Energy required to remove an electron from a neutral atom. | Relates to the ability to donate an electron. |

This table provides a generalized overview of descriptors relevant to the computational study of benzoxazole derivatives. Specific values for 2-(1-methylethenyl)benzoxazole would require dedicated DFT calculations.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing details about transition states and reaction intermediates that are often difficult to observe experimentally. For 2-(1-methylethenyl)benzoxazole, computational studies can shed light on both its synthesis and its subsequent reactions, such as polymerization.

The synthesis of 2-substituted benzoxazoles commonly involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation. researchgate.net Theoretical studies can model these reaction pathways, calculating the activation energies for each step and identifying the rate-determining step. For instance, in the condensation reaction, computational analysis can clarify the role of catalysts and the stereochemistry of the intermediates.

Furthermore, the isopropenyl group of 2-(1-methylethenyl)benzoxazole makes it a monomer for polymerization reactions. Anionic polymerization of structurally similar monomers like 2-isopropenyl-2-oxazoline (B30960) has been studied, revealing insights into the reactivity and control of the polymerization process. researchgate.net Computational modeling of the polymerization of 2-(1-methylethenyl)benzoxazole could predict the stereochemistry of the resulting polymer and the influence of the initiator and solvent on the reaction mechanism.

Excited State Photophysical Dynamics and Energy Transfer

The photophysical properties of benzoxazole derivatives are of significant interest due to their applications in fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic materials. The excited-state behavior of these molecules is largely dictated by their electronic structure and the nature of their substituents.

Many studies on benzoxazole photophysics have focused on derivatives containing a 2-(2'-hydroxyphenyl) group, which undergo excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov This process leads to a large Stokes shift, which is the difference between the absorption and emission maxima. However, 2-(1-methylethenyl)benzoxazole lacks the hydroxyl group necessary for ESIPT. Therefore, its photophysical behavior is expected to be different, likely characterized by fluorescence from the locally excited state.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the energies of the excited states and the probabilities of electronic transitions. For 2-(1-methylethenyl)benzoxazole, the primary de-excitation pathway is expected to be fluorescence, where a photon is emitted as the molecule returns to the ground state. Non-radiative decay processes, such as internal conversion and intersystem crossing to the triplet state, can also occur and compete with fluorescence.

Theoretical studies can model the potential energy surfaces of the ground and excited states to understand the dynamics of these processes. acs.org The solvent environment can also significantly influence the photophysical properties by stabilizing or destabilizing the ground and excited states to different extents, leading to solvatochromic shifts in the absorption and emission spectra.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely employed in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity.

Numerous QSAR studies have been performed on benzoxazole derivatives for various biological activities, including antimicrobial nih.govbenthamdirect.com and enzyme inhibitory activities. nih.govnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A statistical model, such as multiple linear regression or partial least squares, is then developed to correlate the descriptors with the observed biological activity. A robust QSAR model should have good statistical quality, indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), and should be able to predict the activity of a separate test set of compounds.

Table 2: Common Descriptors Used in QSAR Studies of Benzoxazole Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Govern electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule, influencing binding to a receptor. |

| Topological | Connectivity indices, Wiener index, Balaban index | Describe the branching and connectivity of the molecular graph. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Represents the lipophilicity of the molecule, affecting its transport and distribution. |

Advanced Characterization and Analytical Methodologies for 2 1 Methylethenyl Benzoxazole and Its Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the molecular structure of 2-(1-methylethenyl)-benzoxazole and confirming the successful polymerization. Each technique provides unique information about the chemical environment of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific functional groups.

For 2-(1-methylethenyl)-benzoxazole, the NMR spectra would exhibit characteristic signals corresponding to the benzoxazole (B165842) ring system and the isopropenyl substituent. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures like 2-methylbenzoxazole (B1214174) and 2-ethylbenzoxazole. clockss.orgchemicalbook.com

¹H NMR: The proton spectrum is expected to show signals for the aromatic protons of the benzoxazole ring, typically in the range of δ 7.3-7.8 ppm. clockss.orgchemicalbook.com The isopropenyl group would be identifiable by two key signals: a singlet for the methyl (CH₃) protons and two distinct signals for the vinyl (=CH₂) protons, due to their different chemical environments.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The benzoxazole moiety would display signals for the aromatic carbons and the characteristic C=N carbon (C2), which is expected at a downfield shift (around δ 165 ppm). clockss.org The isopropenyl group would show signals for the methyl carbon, the quaternary vinylic carbon, and the terminal =CH₂ carbon.

Upon polymerization to poly(2-(1-methylethenyl)-benzoxazole), the NMR spectra would show significant changes. The disappearance of the sharp vinyl proton and carbon signals would be a key indicator of successful polymerization. The polymer backbone would give rise to broad signals in the aliphatic region of the spectra, while the signals for the benzoxazole ring and the methyl group would remain, albeit broadened.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(1-Methylethenyl)-Benzoxazole Predicted values are based on known shifts for benzoxazole and isopropenyl moieties.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | Benzoxazole H4/H7 | 7.65 - 7.75 | Multiplet |

| Aromatic | Benzoxazole H5/H6 | 7.30 - 7.40 | Multiplet |

| Vinylic | =CH₂ | ~5.5 - 6.0 | Singlet |

| Vinylic | =CH₂ | ~5.2 - 5.6 | Singlet |

| Methyl | -CH₃ | ~2.2 - 2.4 | Singlet |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| C=N | Benzoxazole C2 | ~165 | |

| Aromatic | Benzoxazole C3a/C7a | ~150 / ~141 | |

| Vinylic | >C= | ~140 | |

| Aromatic | Benzoxazole C4-C7 | 110 - 125 | |

| Vinylic | =CH₂ | ~118 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

In the IR spectrum of 2-(1-methylethenyl)-benzoxazole, characteristic absorption bands would confirm its structure. Key expected vibrations include:

C=N Stretch: A strong absorption band around 1615-1645 cm⁻¹, characteristic of the imine bond within the oxazole (B20620) ring. esisresearch.org

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: Asymmetric and symmetric stretching of the ether linkage in the benzoxazole ring, typically appearing in the 1200-1270 cm⁻¹ and 1020-1080 cm⁻¹ regions, respectively. esisresearch.org

Alkene C=C Stretch: A band around 1650 cm⁻¹ for the isopropenyl group's double bond.

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹, which are indicative of the substitution pattern on the benzene (B151609) ring.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds in the aromatic ring and the isopropenyl group, often produce strong signals in Raman spectra, whereas they may be weak in IR. Upon polymerization, the most significant change would be the disappearance of the vibrational modes associated with the C=C double bond of the isopropenyl group (~1650 cm⁻¹), providing clear evidence of the reaction's progression.

Table 2: Characteristic Vibrational Frequencies for 2-(1-Methylethenyl)-Benzoxazole Frequency ranges are based on typical values for the specified functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |

| Alkene =C-H Stretch | IR/Raman | 3020 - 3080 | Medium |

| Alkyl C-H Stretch | IR/Raman | 2850 - 2960 | Medium |

| Alkene C=C Stretch | IR/Raman | ~1650 | Medium (Strong in Raman) |

| C=N Stretch | IR | ~1630 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The benzoxazole ring is a chromophore that absorbs UV radiation. Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, for instance, are known to be strong UV absorbers with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. imedpub.comsciengine.com

For 2-(1-methylethenyl)-benzoxazole, the isopropenyl group is in conjugation with the benzoxazole system. This extension of the π-system is expected to cause a bathochromic (red) shift compared to the unsubstituted benzoxazole core. The λmax would likely be observed in the UVA range (320-400 nm). sciengine.com

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many benzoxazole derivatives are known to be fluorescent. researchgate.net The emission properties of 2-(1-methylethenyl)-benzoxazole and its polymer would depend on the solvent polarity and the rigidity of the molecular structure. The polymer would likely exhibit different fluorescence behavior compared to the monomer due to altered electronic states and potential intermolecular interactions in the solid state.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nm of a material's surface. vot.pl It is particularly valuable for analyzing polymer films, surface modifications, and contaminations. eag.comnumberanalytics.com

For poly(2-(1-methylethenyl)-benzoxazole), XPS analysis would be used to:

Confirm Elemental Composition: A survey scan would detect the presence of carbon (C), nitrogen (N), and oxygen (O), and their relative atomic concentrations on the polymer surface.

Determine Chemical States: High-resolution scans of the C 1s, O 1s, and N 1s regions would provide information about the bonding environments. The C 1s spectrum could be deconvoluted into components representing C-C/C-H bonds in the backbone and aromatic ring, C-O bonds, and C=N bonds. The N 1s spectrum would confirm the imine-type nitrogen of the benzoxazole ring.

This level of detail is crucial for verifying the polymer's structure, assessing surface purity, and studying degradation or modification processes. researchgate.netmdpi.com

Chromatographic and Separation Techniques

Chromatography is essential for purifying the monomer and characterizing the resulting polymer, particularly in terms of its size and purity.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight characteristics of a polymer. researchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules.

For poly(2-(1-methylethenyl)-benzoxazole), SEC is used to measure several key parameters:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains are of the same length.

By comparing the elution profile of the polymer sample to that of known molecular weight standards (e.g., polystyrene or PMMA), a calibration curve can be used to calculate these values. researchgate.net This information is critical for understanding how polymerization conditions affect the final polymer properties and for ensuring batch-to-batch consistency.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of both the 2-(1-methylethenyl)-benzoxazole monomer and its polymeric forms. It is instrumental for assessing purity, monitoring polymerization reactions, and determining the molecular weight characteristics of the resulting polymers.

For the analysis of benzoxazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. mdpi.comsielc.com This method typically utilizes a nonpolar stationary phase, such as a C18-derivatized silica (B1680970) column, and a polar mobile phase. mdpi.comnih.gov A gradient elution using a mixture of acetonitrile (B52724) and water is often implemented to achieve effective separation of the monomer from impurities or by-products. nih.gov For detection, a UV detector is suitable due to the aromatic nature of the benzoxazole ring system. For more detailed structural elucidation, HPLC can be coupled with a mass spectrometer (LC/MS). mdpi.com

When analyzing the polymer, poly(2-isopropenyl-benzoxazole), a specific type of HPLC known as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the method of choice. GPC separates polymer chains based on their hydrodynamic volume in solution. This allows for the determination of crucial parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI, or Đ), which indicates the breadth of the molecular weight distribution. tu-dresden.de The analysis of poly(2-isopropenyl-2-oxazoline), a structurally related polymer, has successfully used GPC to estimate the average degree of polymerization. tu-dresden.de

Table 1: Typical HPLC Conditions for Analysis of Benzoxazole Derivatives and Related Polymers

| Parameter | Monomer Analysis | Polymer (GPC) Analysis |

|---|---|---|

| Technique | Reversed-Phase HPLC | Gel Permeation Chromatography |

| Stationary Phase | C18-derivatized silica mdpi.comnih.gov | Porous polymer gel (e.g., polystyrene-divinylbenzene) |

| Mobile Phase | Acetonitrile/Water gradient nih.gov | Organic solvent (e.g., THF, Chloroform) tu-dresden.de |

| Detector | UV-Vis, Mass Spectrometry (MS) mdpi.com | Refractive Index (RI), UV-Vis |

| Key Information | Purity, Reaction Monitoring | Molecular Weight (Mn, Mw), Polydispersity (PDI) tu-dresden.de |

Morphological and Nanostructural Analysis

The morphology and nanostructure of poly(2-isopropenyl-benzoxazole) films, fibers, and self-assembled architectures are critical to their macroscopic properties and performance. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful high-resolution imaging techniques used to probe these features at the nanoscale.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides direct visualization of the internal structure of polymer samples. nih.gov To analyze polymer films or nanostructures, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. nih.gov

For synthetic polymers like poly(2-isopropenyl-benzoxazole), sample preparation is a critical step. This can involve casting thin films from solution onto TEM grids or using cryo-TEM, where the sample is flash-frozen in its native solution state to observe self-assembled structures like micelles or vesicles without artifacts from drying. nih.govnih.gov

Key applications of TEM in polymer characterization include:

Morphology Screening: Quickly imaging nanostructured polymer thin films to assess features like phase separation in blends or the morphology of block copolymers. nih.gov

Crystallinity Analysis: Using low-dose high-resolution TEM (LD-HRTEM) to minimize electron beam damage, it is possible to visualize the crystalline lattice of polymers. fraunhofer.de This allows for the measurement of d-spacings and the determination of unit-cell parameters in crystalline domains. fraunhofer.de

Visualization of Nanoparticles: TEM is routinely used to determine the size, shape, and distribution of polymeric nanoparticles or micelles formed by self-assembly. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. mdpi.com It operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. AFM is particularly valuable for polymer science because it can be operated in various environments (air, liquid) and does not typically require special sample preparation like conductive coatings. mdpi.com

Different operating modes provide distinct information:

Contact Mode: The tip is dragged across the surface, providing a direct topographical map. However, this can damage soft samples. mdpi.com

Tapping Mode: The cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. This mode is ideal for soft materials like polymers as it minimizes lateral forces and sample damage. mdpi.com Height images yield topography, while phase images can reveal variations in surface properties like adhesion, stiffness, and chemical composition. osti.gov

AFM has been successfully used to visualize the helical structures of artificial polymers at the molecular level and to study the morphology of spin-coated polymer films with sub-10 nm resolution. mdpi.comosti.govrsc.org For poly(2-isopropenyl-benzoxazole), AFM can elucidate the arrangement of polymer chains on a substrate, surface roughness, and the morphology of thin films, providing crucial links between processing conditions and surface structure. osti.govresearchgate.net

Table 2: Comparison of TEM and AFM for Polymer Nanostructural Analysis

| Feature | Transmission Electron Microscopy (TEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Principle | Electron beam transmitted through a thin sample nih.gov | Sharp tip scanned across a sample surface mdpi.com |

| Resolution | Typically <1 nm | Sub-10 nm lateral, Angstrom-level vertical mdpi.com |

| Information | Internal structure, crystallinity, morphology nih.govfraunhofer.de | Surface topography, roughness, phase separation, mechanical properties mdpi.comosti.gov |

| Sample Prep | Requires very thin sections (<100 nm) or deposition on a grid nih.gov | Minimal; can be imaged as is mdpi.com |

| Environment | High vacuum | Air, liquid, or vacuum mdpi.com |

| Primary Use | Visualizing internal nanostructure, crystal lattices | High-resolution surface imaging and property mapping |

Thermal Analysis for Material Performance Characterization

Thermal analysis techniques are essential for characterizing the performance of polymeric materials by measuring changes in their physical properties as a function of temperature. For poly(2-isopropenyl-benzoxazole), the primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). lew.roresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For poly(2-isopropenyl-benzoxazole), a key parameter determined by DSC is the glass transition temperature (Tg) . The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. lew.romdpi.com This value is critical as it defines the upper-temperature limit for the material's use in many structural applications. DSC can also be used to study melting points (Tm) for semi-crystalline polymers, curing reactions, and other phase transitions. rsc.orgmdpi.com For instance, in related poly(benzoxazole-imide)s, DSC has been used to identify a distinct glass transition in the range of 218–231°C. lew.ro

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of the polymer. lew.roresearchgate.net The output is a TGA curve showing percentage weight loss versus temperature. From this curve, key data points are extracted:

Initial Decomposition Temperature (IDT): The onset temperature at which weight loss begins. lew.ro

Tₓ%: The temperature at which a certain percentage (e.g., 5% or 10%) of weight loss has occurred, used as a standard measure of thermal stability. lew.romdpi.com

Char Yield: The percentage of material remaining at the end of the analysis at a high temperature, which is an indicator of flame retardancy. rsc.org

TGA can be performed at different heating rates to study the kinetics of thermal degradation, allowing for the calculation of the activation energy of decomposition using models like the Flynn–Wall–Ozawa method. researchgate.net Studies on related thermally stable polymers like poly(benzoxazole-imide)s and other benzofuran-containing polymers show they are often stable to well over 300°C. lew.roresearchgate.netmdpi.com

Table 3: Key Thermal Properties Measured for Benzoxazole-Related Polymers

| Property | Analytical Technique | Description | Typical Values for Related Systems |

|---|---|---|---|